2,4(1H,3H)-Pyrimidinedione, 6-amino-5-bromo-1-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-bromo-1-ethyl- involves several steps. The reaction conditions typically involve the use of bromine and a suitable solvent, followed by the addition of an amine source under controlled temperature and pH conditions . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.
Chemical Reactions Analysis
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-bromo-1-ethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common reagents used in these reactions include bromine, amines, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 6-amino-5-bromo-1-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving nucleic acids and proteins.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-bromo-1-ethyl- involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, affecting their structure and function. The pathways involved may include inhibition of enzyme activity or modulation of gene expression .
Comparison with Similar Compounds
Similar compounds to 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-bromo-1-ethyl- include:
- 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-chloro-1-ethyl-
- 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-fluoro-1-ethyl-
- 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-iodo-1-ethyl-
These compounds share similar structures but differ in the halogen atom present at the 5th position. The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-bromo-1-ethyl- lies in its specific bromine substitution, which can influence its reactivity and interactions in various applications .
Properties
Molecular Formula |
C6H10BrN3O2 |
---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
6-amino-5-bromo-1-ethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10BrN3O2/c1-2-10-4(8)3(7)5(11)9-6(10)12/h3-4H,2,8H2,1H3,(H,9,11,12) |
InChI Key |
HDOFGDSEVKUCKK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(C(=O)NC1=O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.